2,4,6-Trihydroxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO4. It is a derivative of 2,4,6-trihydroxybenzaldehyde, where the aldehyde group is converted to an oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trihydroxybenzaldehyde oxime typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trihydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group back to the aldehyde or to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding aldehydes or amines.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
2,4,6-Trihydroxybenzaldehyde oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-trihydroxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of α-glucosidase, a membrane-bound enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound can reduce postprandial blood glucose levels . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2,4,6-Trihydroxybenzaldehyde: The parent compound, which lacks the oxime group.
2,4,6-Trihydroxyacetophenone: A similar compound with a ketone group instead of an aldehyde.
2,4,6-Trihydroxybenzoic Acid: A carboxylic acid derivative with similar hydroxyl substitution patterns.
Uniqueness: 2,4,6-Trihydroxybenzaldehyde oxime is unique due to its specific combination of hydroxyl and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes and act as an antioxidant sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]benzene-1,3,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAXAYPJZQMUHY-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=NO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)/C=N/O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.